5-(N-Dodecanoyl)aminofluorescein
Overview
Description
Synthesis Analysis
The synthesis of aminofluorescein derivatives has been systematically studied, revealing methods to produce these compounds with high yields and purity. One approach involves the protection of 5(6)-carboxyfluorescein as the diacetate, followed by reduction to 5(6)-(hydroxymethyl)fluorescein diacetate, and subsequent reactions leading to aminomethylfluorescein derivatives (Mattingly, 1992). Another method detailed the conversion of nitrofluorescein compounds to aminofluorescein through reduction processes, showcasing the versatility in synthetic approaches for these compounds (Hui, 2006).
Molecular Structure Analysis
The molecular structure of 5-(N-Dodecanoyl)aminofluorescein and related compounds has been elucidated through various spectroscopic techniques, contributing to our understanding of their chemical behavior and interaction mechanisms. Studies have shown how structural modifications, such as the introduction of different functional groups, influence the physicochemical properties of fluorescein derivatives, impacting their binding affinities and fluorescence characteristics (Mchedlov-Petrossyan et al., 2019).
Chemical Reactions and Properties
5-(N-Dodecanoyl)aminofluorescein participates in various chemical reactions that are significant for its application in biological studies. For instance, its interaction with micellar structures highlights its potential in probing the micropolarity and microfluidity of interfaces between nonpolar cores and polar shells in block copolymer micelles (Štěpánek et al., 1999). This ability to bind selectively and the changes in fluorescence properties upon binding are central to its applications in fluorescent labeling and imaging.
Physical Properties Analysis
The physical properties of 5-(N-Dodecanoyl)aminofluorescein, such as solubility and fluorescence characteristics, are crucial for its utility in research. Its binding to amphiphilic surfaces and interfaces significantly affects its dissociation constants and fluorescence emission, which are influenced by the polarity of the microenvironment and the charge distribution near the sorbed probe (Štěpánek & Procházka, 1999).
Chemical Properties Analysis
The chemical behavior of 5-(N-Dodecanoyl)aminofluorescein, including its reactivity and interactions with biological molecules, underlines its versatility as a probe in biochemical assays. Its ability to penetrate cellular membranes, influenced by its lipophilic nature and solution properties, has been explored in the context of endothelial cell monolayers, demonstrating its potential for cellular imaging and investigation of membrane dynamics (Stolz et al., 1992).
Scientific Research Applications
Surfactant Properties and Micelle Interaction : 5-(N-octadecanoyl)aminofluorescein, a related compound, has been studied for its interaction with micelles, demonstrating changes in micropolarity and microfluidity at the interface between nonpolar core and polar shell in polystyrene-block-poly(methacrylic acid) micelles (Štěpánek et al., 1999).
Biochemical Applications : It has been used in a fluorescent method for detecting aldehydes, which is beneficial for monitoring microbial oxidation and biotransformation of primary alcohols by Gluconobacter oxydans (Xing et al., 2011).
Medical Imaging : In neurosurgery, fluorescein fluorescence enhances surgical decision-making, particularly in vascular and oncologic procedures (Rey-Dios & Cohen-Gadol, 2013).
Study of Surface Diffusion : The compound's role in surface diffusion in sodium dodecyl sulfate-stabilized thin liquid films affects fluorophore mobility, influencing viscosity and film thickness (Clark et al., 1990).
Protein Characterization : It assists in amino-terminal amino acid sequence analysis of proteins, suitable for characterizing proteins from multichain enzymes and viruses (Weiner et al., 1972).
Brain Tumor Resection : The conjugate 5-aminofluorescein-human serum albumin guides brain tumor resection without toxic side effects, optimal for surgery within 1-4 days post-administration (Kremer et al., 2009).
Pharmaceutical Applications : Sodium N-dodecanoyl sarcosinate's critical micelle concentration, which decreases with increasing salt concentration, affects its surface properties, relevant in pharmaceutical, food, and cosmetic formulations (Patra et al., 2018).
Fluorescence Properties : Aminofluoresceins, including 5-aminofluorescein, exhibit unique fluorescence properties compared to fluorescein, with different behaviors in various solvents (Mchedlov-Petrossyan et al., 2019).
Material Science and Biomaterials : A pH-sensitive bioactive glass conjugated with 5-aminofluorescein has been developed for local drug delivery in bone and teeth diseases, with potential cancer therapy applications (Aina et al., 2014).
properties
IUPAC Name |
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)dodecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35NO6/c1-2-3-4-5-6-7-8-9-10-11-30(36)33-21-12-15-25-24(18-21)31(37)39-32(25)26-16-13-22(34)19-28(26)38-29-20-23(35)14-17-27(29)32/h12-20,34-35H,2-11H2,1H3,(H,33,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNRUQFWKRLMSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148298 | |
Record name | 5-(N-Dodecanoyl)aminofluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40148298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N-Dodecanoyl)aminofluorescein | |
CAS RN |
107827-77-0 | |
Record name | 5-(N-Dodecanoyl)aminofluorescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107827770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(N-Dodecanoyl)aminofluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40148298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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